4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide
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Overview
Description
4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, an ethoxyphenyl group, and a pyridinium core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves multiple steps:
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Formation of the Pyridinium Core: : The initial step involves the formation of the pyridinium core through a nucleophilic substitution reaction. Pyridine is reacted with an appropriate alkyl halide under basic conditions to form the pyridinium salt.
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Introduction of the Benzylcarbamoyl Group: : The benzylcarbamoyl group is introduced via a carbamoylation reaction. Benzylamine is reacted with a suitable carbamoyl chloride in the presence of a base to form the benzylcarbamoyl intermediate.
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Attachment of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced through an acylation reaction. The benzylcarbamoyl intermediate is reacted with 4-ethoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or other substituted pyridinium salts.
Scientific Research Applications
4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylcarbamoyl)pyridinium bromide: Lacks the ethoxyphenyl group, leading to different chemical and biological properties.
1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide:
Uniqueness
4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide is unique due to the presence of both the benzylcarbamoyl and ethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-benzyl-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3.BrH/c1-2-28-21-10-8-19(9-11-21)22(26)17-25-14-12-20(13-15-25)23(27)24-16-18-6-4-3-5-7-18;/h3-15H,2,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFAHBRILKLAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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